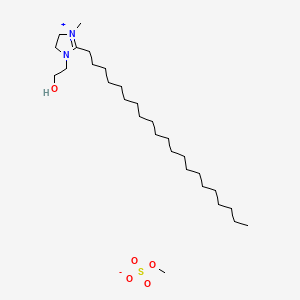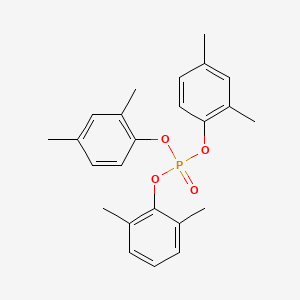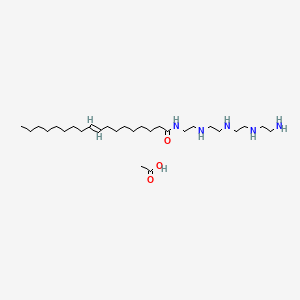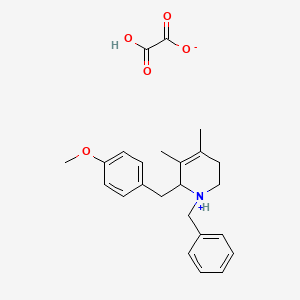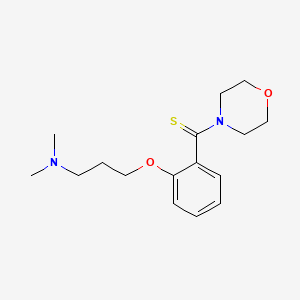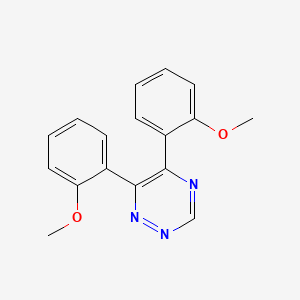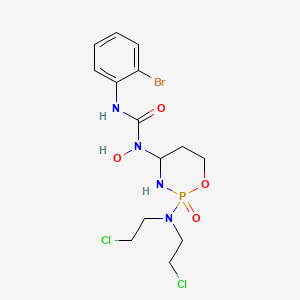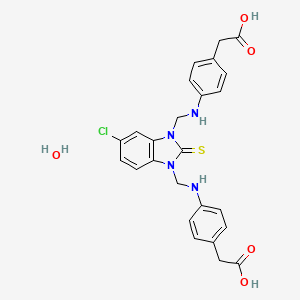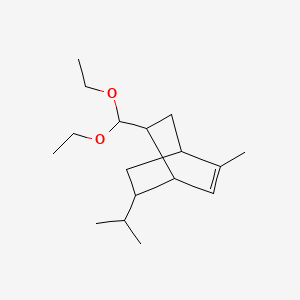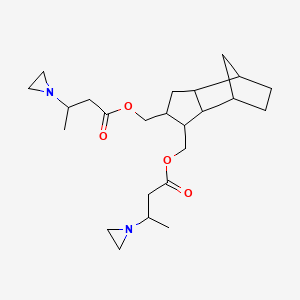
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate) is a complex organic compound with the molecular formula C24H38N2O4. This compound is known for its unique structure, which includes an octahydro-4,7-methano-1H-indenediyl core linked to two beta-methylaziridine-1-propionate groups. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate) typically involves multiple steps. The process begins with the preparation of the octahydro-4,7-methano-1H-indenediyl core, followed by the introduction of methylene groups and the subsequent attachment of beta-methylaziridine-1-propionate moieties. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate): This compound is unique due to its specific structure and functional groups.
Other similar compounds: These may include derivatives with slight modifications in the core structure or functional groups, such as different alkyl or aryl substituents.
Uniqueness
The uniqueness of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate) lies in its combination of an octahydro-4,7-methano-1H-indenediyl core with beta-methylaziridine-1-propionate groups, which imparts distinctive chemical and biological properties.
Properties
CAS No. |
93962-89-1 |
|---|---|
Molecular Formula |
C24H38N2O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[3-[3-(aziridin-1-yl)butanoyloxymethyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl 3-(aziridin-1-yl)butanoate |
InChI |
InChI=1S/C24H38N2O4/c1-15(25-5-6-25)9-22(27)29-13-19-12-20-17-3-4-18(11-17)24(20)21(19)14-30-23(28)10-16(2)26-7-8-26/h15-21,24H,3-14H2,1-2H3 |
InChI Key |
ZFJBCVJNRFNKJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)CC(C)N4CC4)N5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)
